Morphinan-3,4-diol, 17-methyl-, also known as tetrahydrodesoxymorphine, is a semi-synthetic opioid derived from morphine. This compound exhibits potent analgesic properties and is structurally related to various opioids, including hydromorphone and oxymorphone. The compound is recognized for its potential in pain management due to its high efficacy and rapid onset of action, making it a subject of interest in pharmacological research and therapeutic applications .
Morphinan-3,4-diol, 17-methyl- is classified under the category of opioids, which are compounds that bind to opioid receptors in the brain to produce effects such as pain relief (analgesia), sedation, and euphoria. The compound has been identified with the CAS number 63690-32-4 and has a molecular formula of CHNO with a molecular weight of 273.37 g/mol .
The synthesis of tetrahydrodesoxymorphine primarily involves the hydrogenation of desomorphine. This process entails the reduction of the double bond in the morphine structure, followed by the removal of the hydroxyl group at the 6-position. Various catalysts can be employed for this reaction, with palladium or platinum on carbon being common choices for industrial-scale production .
The general synthetic route can be summarized as follows:
The molecular structure of Morphinan-3,4-diol, 17-methyl- can be described using its IUPAC name: (1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4-diol. The compound features a complex polycyclic structure typical of morphinan derivatives.
Key structural data include:
Tetrahydrodesoxymorphine is involved in several types of chemical reactions:
Common reagents include hydrogen peroxide for oxidation and palladium or platinum catalysts for reduction processes . The major products from these reactions include:
Morphinan-3,4-diol, 17-methyl-, operates primarily through agonistic interactions with opioid receptors in the central nervous system. These receptors include:
The binding of this compound to these receptors triggers a cascade of intracellular events that ultimately lead to decreased perception of pain .
Morphinan-3,4-diol, 17-methyl-, presents several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during synthesis .
Morphinan-3,4-diol, 17-methyl-, has significant potential in various scientific applications:
The parent compound is systematically named using the morphinan backbone (a pentacyclic system comprising phenanthrene and piperidine rings) with stereochemical descriptors. The core structure is designated as 4aR,7aR,12bS-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline. The "3,4-diol" specifies hydroxyl groups at ring A positions 3 and 4, while "17-methyl-" indicates methylation of the tertiary nitrogen in ring D (piperidine ring) [1] [4].
Stereochemistry is pivotal: classical morphinans like morphine exhibit 4aR,7aS,12bS configuration, whereas the ent-morphinan series (e.g., salutaridine) displays reversed chirality at C-9 (equivalent to C-13 in morphine numbering) and C-13 (C-14 in morphine), designated as 4aS,7aS,12bR [1]. The B/C ring junction stereochemistry (cis vs. trans) further differentiates subtypes. Trans junctions correlate with downfield-shifted OCH₃-7 ¹H NMR signals (δ > 3.71 ppm), while cis junctions show upfield shifts (δ < 3.54 ppm) [1]. Mass spectrometry fragmentation patterns also distinguish stereoisomers: cis-B/C compounds exhibit a strong m/z 59 peak (absent in trans isomers) [1].
The N-17 substituent critically modulates receptor functionality. Methylation typically supports agonist activity at μ-opioid receptors (MOR), while bulky groups (cyclopropylmethyl, allyl) confer antagonist or inverse agonist properties. Sulfonamide derivatives (e.g., SYK-839) act as potent δ-opioid receptor (DOR) inverse agonists, whereas phenethylsulfonamide (SYK-901) functions as a DOR agonist [5]. Notably, non-basic nitrogen morphinans (e.g., amide-linked SYK-623) retain high DOR affinity, challenging the traditional pharmacophore model requiring a protonatable nitrogen [5]. Computational studies confirm that sulfonamide substituents orient key moieties (S=O) differently from alkylamines or amides, altering receptor binding conformations [5].
Table 2: Functional Activity of N-17 Modified Morphinans at δ-Opioid Receptors | N-17 Substituent Type | Example Compound | Receptor Activity Profile | Key Structural Feature |
---|---|---|---|---|
Tertiary Alkylamine | Naltrindole (NTI) | Neutral DOR antagonist | Cyclopropylmethyl | |
Amide | SYK-623 | Full DOR inverse agonist | Cyclopropanecarbonyl | |
Sulfonamide | SYK-839 | Full DOR inverse agonist | Cyclopropylsulfonyl | |
Sulfonamide | SYK-901 | Full DOR agonist | Phenethylsulfonyl | |
Phenylacetyl | SYK-754 | Full DOR agonist | Phenylacetyl |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1